molecular formula C6H10O2 B139392 (S)-1-(tetrahydrofuran-2-yl)ethanone CAS No. 131328-27-3

(S)-1-(tetrahydrofuran-2-yl)ethanone

Cat. No.: B139392
CAS No.: 131328-27-3
M. Wt: 114.14 g/mol
InChI Key: KWBQKUZVJVKXHI-LURJTMIESA-N
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Description

(S)-1-(tetrahydrofuran-2-yl)ethanone is a chiral compound featuring a tetrahydrofuran ring attached to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for (S)-1-(tetrahydrofuran-2-yl)ethanone involves the copper(I)-catalyzed oxidative cross-coupling of oximes with tetrahydrofuran. This method demonstrates good functional group tolerance and allows for the efficient formation of O-tetrahydrofuran-2-yl oxime ethers .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tetrahydrofuran-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups on the tetrahydrofuran ring or ethanone group are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(S)-1-(tetrahydrofuran-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-1-(tetrahydrofuran-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors, influencing biological pathways and exerting its effects. Detailed mechanistic studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-(tetrahydrofuran-2-yl)ethanone is unique due to its specific structural configuration and the presence of both a tetrahydrofuran ring and an ethanone group

Properties

IUPAC Name

1-[(2S)-oxolan-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5(7)6-3-2-4-8-6/h6H,2-4H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBQKUZVJVKXHI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457489
Record name 1-[(2S)-Oxolan-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131328-27-3
Record name 1-[(2S)-Oxolan-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(2S)-tetrahydro-2-furanyl]ethanone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: What is the significance of the improved synthetic route for (S)-1-(tetrahydrofuran-2-yl)ethanone described in the research?

A1: The research article details an improved synthetic route for this compound that offers a higher yield compared to previous methods. The synthesis involves a three-step process starting with (S)-tetrahydrofuran-2-carboxamide. Dehydration of the amide using thionyl chloride and dimethylformamide yields (S)-Tetrahydrofuran-2-carbonitrile. [] Subsequent methylation using methyl magnesium chloride produces the crude this compound. [] Finally, purification is achieved by an addition reaction with sodium bisulfite followed by treatment with hydrochloric acid. [] This optimized route achieves a total yield of up to 68%, making it a more efficient method for producing this valuable chiral building block. []

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